molecular formula C10H6BrClFN3 B1492660 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 2092793-20-7

5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B1492660
CAS No.: 2092793-20-7
M. Wt: 302.53 g/mol
InChI Key: BKXSXLRWQZBYQO-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H6BrClFN3 and its molecular weight is 302.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

This compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted .

Result of Action

The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This prevents the cells from replicating their DNA and dividing, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .

Properties

IUPAC Name

5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXSXLRWQZBYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.